4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core substituted with a tert-butylphenyl group and a chlorine atom, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(4-(tert-butyl)phenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile with suitable reagents to form the desired pyrrolo[2,3-d]pyrimidine scaffold . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce a wide range of biaryl compounds.
Scientific Research Applications
4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit key enzymes and pathways in Mycobacterium tuberculosis, leading to the disruption of bacterial cell processes . The compound’s structure allows it to penetrate bacterial cells and interact with its targets effectively.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Another pyrrolo[2,3-d]pyrimidine derivative with potential antitubercular activity.
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biomedical applications.
Uniqueness
4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylphenyl group and chlorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16ClN3 |
---|---|
Molecular Weight |
285.77 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H16ClN3/c1-16(2,3)11-6-4-10(5-7-11)13-12-8-9-18-14(12)20-15(17)19-13/h4-9H,1-3H3,(H,18,19,20) |
InChI Key |
PNWOAHGTVPSWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CNC3=NC(=N2)Cl |
Origin of Product |
United States |
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